molecular formula C14H14Br2N2 B568601 1,2-Bis(4-bromophenyl)ethane-1,1-diamine CAS No. 117903-53-4

1,2-Bis(4-bromophenyl)ethane-1,1-diamine

Cat. No.: B568601
CAS No.: 117903-53-4
M. Wt: 370.088
InChI Key: GANMXFWDVICUEK-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenyl)ethane-1,1-diamine is an organic compound with the molecular formula C₁₄H₁₄Br₂N₂. It appears as a light pink to yellow-green powder and is known for its applications in organic synthesis and research .

Preparation Methods

The synthesis of 1,2-Bis(4-bromophenyl)ethane-1,1-diamine typically involves the reaction of 1,2-dibromoethane with 4-bromobenzene. The process begins with the formation of a base salt from 1,2-dibromoethane, which then reacts with 4-bromobenzene to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Bis(4-bromophenyl)ethane-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where one or more bromine atoms are replaced by other functional groups[][3].

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Bis(4-bromophenyl)ethane-1,1-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(4-bromophenyl)ethane-1,1-diamine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The bromine atoms and amine groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

1,2-Bis(4-bromophenyl)ethane-1,1-diamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of bromine and amine groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,2-bis(4-bromophenyl)ethane-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2N2/c15-12-5-1-10(2-6-12)9-14(17,18)11-3-7-13(16)8-4-11/h1-8H,9,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANMXFWDVICUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Br)(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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